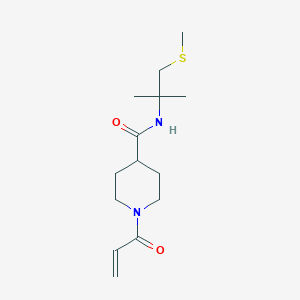
N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPAC is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to have anti-inflammatory effects. N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the production of various cytokines and chemokines, which are involved in the inflammatory response.
実験室実験の利点と制限
One advantage of using N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its relatively low toxicity. N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have low toxicity in vitro, making it a promising candidate for further investigation. However, one limitation of using N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide at high concentrations.
将来の方向性
There are several future directions for research on N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of research that has shown promise is in the development of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the safety and toxicity of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in vivo, to determine its potential as a therapeutic agent.
合成法
The synthesis of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 2-methyl-1-methylsulfanylpropan-2-ol and prop-2-enoyl chloride. The resulting product is N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, which can be purified through a variety of methods such as column chromatography or recrystallization.
科学的研究の応用
N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential applications in a variety of scientific fields. One area of research that has shown promise is in the treatment of cancer. N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(2-methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-5-12(17)16-8-6-11(7-9-16)13(18)15-14(2,3)10-19-4/h5,11H,1,6-10H2,2-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSBDGBBZZBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC)NC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2595115.png)
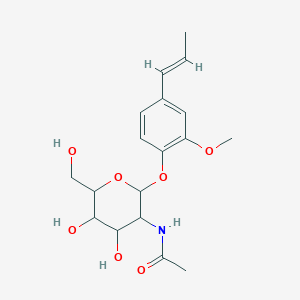
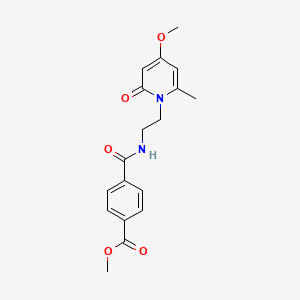
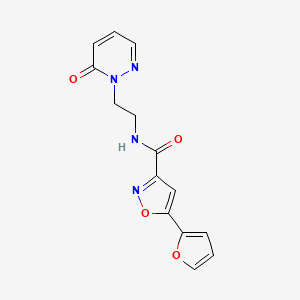
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B2595124.png)
![6-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2595125.png)
![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595126.png)

![3-[(2-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2595130.png)
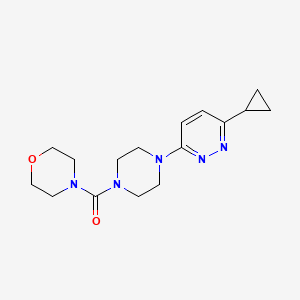
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2595132.png)
![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2595134.png)
![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2595137.png)
![Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2595138.png)